molecular formula C17H13Cl3F3N3O B3035702 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2,6-dichlorophenyl)-N-(dimethylaminomethylidene)acetamide CAS No. 338407-74-2

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2,6-dichlorophenyl)-N-(dimethylaminomethylidene)acetamide

Cat. No.: B3035702
CAS No.: 338407-74-2
M. Wt: 438.7 g/mol
InChI Key: SMISJDSFXHUEBI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Compound X involves several steps, including the functionalization of a pyridine ring. Researchers have explored various methods for its preparation. Notably, one approach utilizes 2-chloro-5-(trifluoromethyl)pyridine as a key intermediate . This compound serves as a versatile building block due to its trifluoromethyl group, which imparts unique reactivity.


Chemical Reactions Analysis

  • Functionalization : Researchers have explored regioselective functionalization of the pyridine ring . For instance, the exchange of chlorine and fluorine atoms using trichloromethyl-pyridine has been investigated .
  • Building Block : The trifluoromethyl group in Compound X serves as a valuable building block for synthesizing other compounds .

Physical and Chemical Properties Analysis

  • Melting Point : Compound X exhibits a melting point of approximately 32-34°C .
  • Density : Its density is 1.417 g/mL at 25°C .

Scientific Research Applications

Chemical Properties and Applications

  • Chemical Variability and Properties : A study by Boča, Jameson, and Linert (2011) reviews the chemistry of compounds containing pyridine and benzimidazole or benzothiazole derivatives, summarizing their preparation, properties, and potential applications, including biological and electrochemical activities. Although it does not directly mention the specific compound , this research highlights the importance of structural analogs in understanding chemical behavior and potential applications (Boča, Jameson, & Linert, 2011).

  • Synthetic Organic Chemistry : Kondo and Murakami (2001) discuss synthetic organic chemistry based on the N-Ar axis, including the development of chemoselective N-acylation reagents and the study of chiral ligands. This research provides insights into synthetic methodologies that could be relevant to the synthesis and application of complex acetamide derivatives like the one (Kondo & Murakami, 2001).

  • Heterocyclic Synthesis : Gouda et al. (2015) review the synthesis and chemical reactivity of 2-cyano-N-(2-hydroxyethyl) acetamide, an important intermediate for creating novel heterocyclic systems. This research may provide valuable context for understanding the synthesis and potential applications of complex acetamide derivatives in the development of new chemical entities (Gouda et al., 2015).

Safety and Hazards

Compound X is classified as an eye irritant (Hazard Statement H315), a skin irritant (Hazard Statement H319), and a respiratory system sensitizer (Hazard Statement H335) . Proper precautions should be taken during handling.

Future Directions

: Sigma-Aldrich: 2-Chloro-5-(trifluoromethyl)pyridine : ChemicalBook: 2-[3-氯-5-(三氟甲基)-2-吡啶基]-乙氰 : Research Outreach: Trifluoromethylpyridine: Its chemistry and applications

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2,6-dichlorophenyl)-N-(dimethylaminomethylidene)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl3F3N3O/c1-26(2)8-25-16(27)14(13-10(18)4-3-5-11(13)19)15-12(20)6-9(7-24-15)17(21,22)23/h3-8,14H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMISJDSFXHUEBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC(=O)C(C1=C(C=CC=C1Cl)Cl)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl3F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2,6-dichlorophenyl)-N-(dimethylaminomethylidene)acetamide
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2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2,6-dichlorophenyl)-N-(dimethylaminomethylidene)acetamide
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2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2,6-dichlorophenyl)-N-(dimethylaminomethylidene)acetamide
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2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2,6-dichlorophenyl)-N-(dimethylaminomethylidene)acetamide
Reactant of Route 5
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2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2,6-dichlorophenyl)-N-(dimethylaminomethylidene)acetamide
Reactant of Route 6
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2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2,6-dichlorophenyl)-N-(dimethylaminomethylidene)acetamide

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